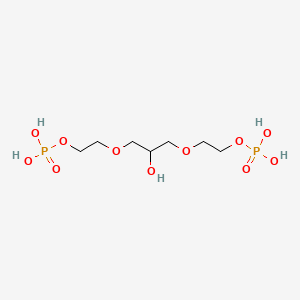
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is a chemical compound with the molecular formula C7H17O11P2. It is known for its unique structure, which includes two phosphate groups attached to a hydroxypropane backbone through oxyethylene linkages. This compound is often used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation. The reaction conditions often include the use of a catalyst such as sulfuric acid or phosphoric acid to facilitate the phosphorylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphate groups can be reduced to phosphite or phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Phosphite or phosphine derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to other molecules. This process is crucial in various metabolic pathways and cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt
- (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
Uniqueness
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
94071-08-6 |
|---|---|
Formule moléculaire |
C7H18O11P2 |
Poids moléculaire |
340.16 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(2-phosphonooxyethoxy)propoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C7H18O11P2/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
PWJCBLFTCVHRCV-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


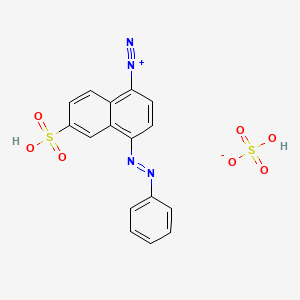
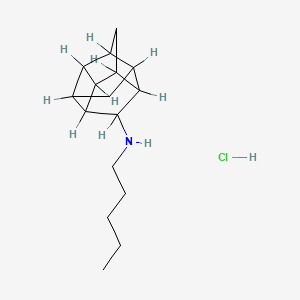
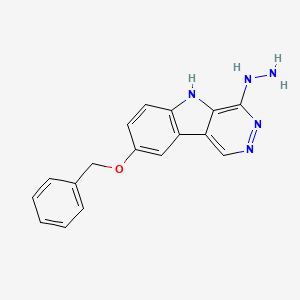
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
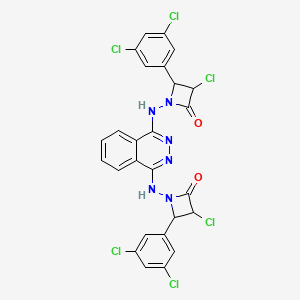
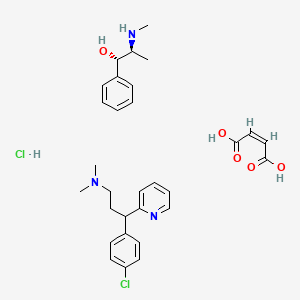
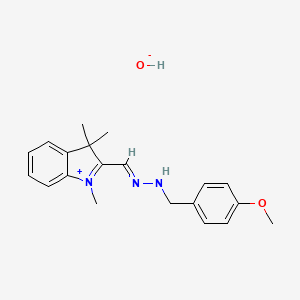
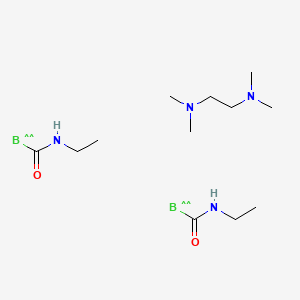
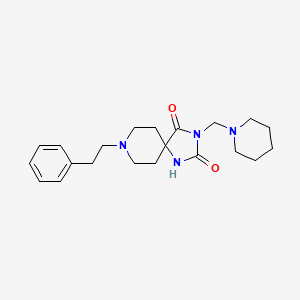
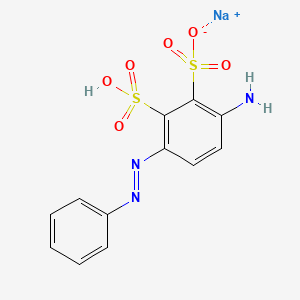
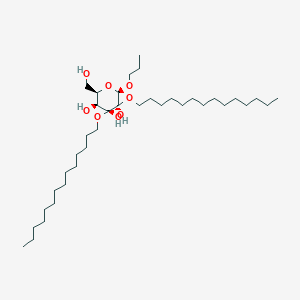
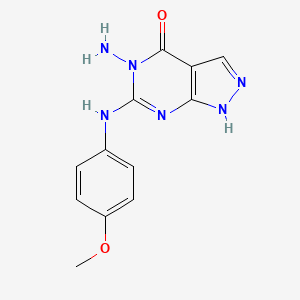

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
